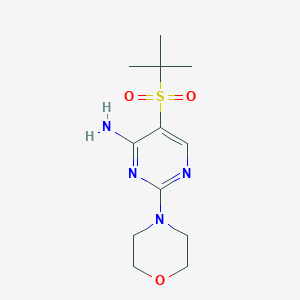
trans-4-Aminotetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of trans-4-aminotetrahydrofuran-3-carboxylic acids has been achieved through diastereoselective conjugate addition, highlighting a methodological advancement in the synthesis of such compounds with high enantiomeric excess ((Bunnage et al., 2004)). This synthesis pathway provides a foundation for the development of more complex molecules and further chemical studies.
Molecular Structure Analysis
Research into homochiral homo-oligomers of cis- and trans-3-aminotetrahydrofuran-2-carboxylic acids reveals insights into their secondary structures and the influence of the ring heteroatom on these structures. The study demonstrates distinct left-handed helicity in the oligomers, offering a deeper understanding of the molecular structure and its implications on chemical behavior ((Pandey et al., 2011)).
Chemical Reactions and Properties
The compound's reactivity has been explored through various chemical reactions, indicating its potential as a building block in organic synthesis. For example, its involvement in [3 + 2] annulation reactions catalyzed by iron trichloride, offering a stereoselective route to valuable 2-aminotetrahydrofurans, showcases its versatility and the potential for generating structurally complex and functionally diverse molecules ((Benfatti, de Nanteuil, & Waser, 2012)).
Physical Properties Analysis
The physical properties of trans-4-Aminotetrahydrofuran-3-ol derivatives have been less directly studied but can be inferred from related compounds. The synthesis and characterization of related structures provide insights into solubility, stability, and other physical characteristics that are crucial for their application in various chemical contexts.
Chemical Properties Analysis
The chemical properties of trans-4-Aminotetrahydrofuran-3-ol, such as reactivity patterns, stereochemical behavior, and interactions with other molecules, are key to its applications in synthesis and drug development. Studies on its derivatives, such as those involving Lewis acid-catalyzed reactions, offer valuable information on the compound's chemical behavior and potential applications in creating complex molecular architectures ((Ghosh & Belcher, 2020)).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The research surrounding trans-4-Aminotetrahydrofuran-3-ol primarily focuses on its synthesis and structural characterization. It serves as a pivotal building block in the development of homochiral homo-oligomers and other complex organic compounds. For instance, the synthesis of homochiral homo-oligomers of cis- and trans-furanoid-β-amino acids has been explored to understand their secondary structures and their dependence on the ring heteroatom, revealing distinct helicity and structural preferences based on the diastereomer (Pandey et al., 2011). Similarly, the asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid demonstrates the versatility of this compound in creating enantiomerically enriched materials with high yields and diastereomeric excess (Bunnage et al., 2004).
Biomimetic Structures and DNA/RNA Binding
Another significant application is in the design of biomimetic structures and DNA/RNA binding agents. The synthesis of a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid for Fmoc solid phase peptide synthesis has opened new avenues for creating peptide nucleic acid (PNA) structures. These structures exhibit excellent DNA binding affinity with high specificity, demonstrating the potential of trans-4-Aminotetrahydrofuran-3-ol derivatives in biotechnological applications (Sriwarom et al., 2015).
Enzymatic Synthesis and Chiral Catalysts
The compound has also been explored in enzymatic synthesis and as a precursor for chiral catalysts. The chemoenzymatic preparation of enantiopure isomers demonstrates its utility in synthesizing key precursors for novel HIV second-generation protease inhibitors and useful chiral catalysts in organic synthesis (Recuero et al., 2006).
Conformationally Constrained Structures
Furthermore, trans-4-Aminotetrahydrofuran-3-ol is instrumental in the creation of conformationally constrained structures, such as oligomers that adopt specific helical structures. These studies not only underscore the chemical versatility of trans-4-Aminotetrahydrofuran-3-ol but also highlight its potential in developing new materials with predefined molecular architectures (Lucarini & Tomasini, 2001).
Molecular Recognition and Analytical Applications
Lastly, the compound has found applications in molecular recognition and analytical chemistry. The ability to synthesize and distinguish between regioisomeric precursors of pharmacologically relevant compounds, such as pseudodistamines, underscores the importance of trans-4-Aminotetrahydrofuran-3-ol and its derivatives in the precise and reliable identification of biologically active molecules (Mazur et al., 2017).
Safety and Hazards
Trans-4-Aminotetrahydrofuran-3-ol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(3R,4S)-4-aminooxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKXDYSIGDGSY-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminotetrahydrofuran-3-ol | |
CAS RN |
330975-13-8 |
Source


|
| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)


![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B67949.png)
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)






![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)